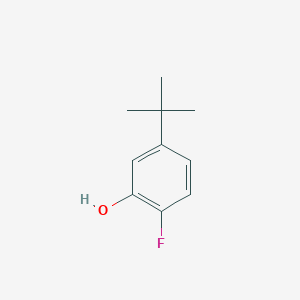
Phenol, 5-(1,1-dimethylethyl)-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 5-(1,1-dimethylethyl)-2-fluoro-: is an organic compound characterized by the presence of a fluorine atom and a tert-butyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 5-(1,1-dimethylethyl)-2-fluoro- typically involves the fluorination of 5-tert-butylphenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position on the phenol ring.
Industrial Production Methods: Industrial production of Phenol, 5-(1,1-dimethylethyl)-2-fluoro- may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, 5-(1,1-dimethylethyl)-2-fluoro- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom or the tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Applications De Recherche Scientifique
Phenol, 5-(1,1-dimethylethyl)-2-fluoro- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol, 5-(1,1-dimethylethyl)-2-fluoro- involves its interaction with molecular targets through its functional groups. The phenol group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-4-tert-butylphenol
- 2-Fluoro-6-tert-butylphenol
- 2-Fluoro-3-tert-butylphenol
Comparison: Phenol, 5-(1,1-dimethylethyl)-2-fluoro- is unique due to the specific positioning of the fluorine atom and the tert-butyl group on the phenol ring. This positioning can influence the compound’s chemical reactivity, physical properties, and potential applications. Compared to similar compounds, Phenol, 5-(1,1-dimethylethyl)-2-fluoro- may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
68997-57-9 |
|---|---|
Formule moléculaire |
C10H13FO |
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
5-tert-butyl-2-fluorophenol |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 |
Clé InChI |
ZCKYNPRJKXKLFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















